6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Antimicrobial activity Furan regioisomerism Structure-activity relationship

6-(Furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098056-15-4, molecular formula C12H13N3O, molecular weight 215.25 g/mol) is a heterocyclic research chemical classified as a fused imidazo[1,2-b]pyrazole bearing a furan-3-yl substituent at the 6-position and an isopropyl group at the 1-position. The compound belongs to a class of imidazo[1,2-b]pyrazole derivatives that have been explored as kinase inhibitor scaffolds, with several analogs demonstrating nanomolar potency against CLK1/2 (IC50 1.1–2.4 nM) and other protein kinases.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 2098056-15-4
Cat. No. B1490405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
CAS2098056-15-4
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)N1C=CN2C1=CC(=N2)C3=COC=C3
InChIInChI=1S/C12H13N3O/c1-9(2)14-4-5-15-12(14)7-11(13-15)10-3-6-16-8-10/h3-9H,1-2H3
InChIKeyQNQUYWNKHUYZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098056-15-4): Structural Identity and Sourcing Baseline for a Furan-Substituted Imidazo[1,2-b]pyrazole Research Chemical


6-(Furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098056-15-4, molecular formula C12H13N3O, molecular weight 215.25 g/mol) is a heterocyclic research chemical classified as a fused imidazo[1,2-b]pyrazole bearing a furan-3-yl substituent at the 6-position and an isopropyl group at the 1-position . The compound belongs to a class of imidazo[1,2-b]pyrazole derivatives that have been explored as kinase inhibitor scaffolds, with several analogs demonstrating nanomolar potency against CLK1/2 (IC50 1.1–2.4 nM) and other protein kinases . However, no peer-reviewed publications, patents, or authoritative databases currently provide quantitative biological or physicochemical profiling data specific to this exact compound.

Why Generic Substitution of 6-(Furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole with Close Analogs Carries Undefined Risk


Within the imidazo[1,2-b]pyrazole chemotype, subtle changes to the N1-alkyl group or the C6-aryl substituent are known to profoundly alter kinase selectivity, cellular potency, and ADME properties . For example, the 1-isopropyl substituent confers distinct steric and electronic properties compared to 1-methyl or 1-ethyl analogs, which can influence binding pocket complementarity and metabolic stability. The furan-3-yl attachment at C6, versus the furan-2-yl regioisomer, presents a different hydrogen-bonding geometry and dihedral angle preference that may affect target engagement [1]. Absent direct comparative data, procurement of a structurally similar but non-identical compound cannot be assumed to reproduce the same biological or chemical behavior, making informed selection dependent on the evidence dimensions that follow.

Quantitative Differentiation Evidence for 6-(Furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole (2098056-15-4) Relative to Closest Structural Analogs


Furan Regioisomerism (3-yl vs. 2-yl) Drives Differential Antimicrobial Activity in Imidazo[1,2-b]pyrazole Congeners

In a study of pyrazole and imidazole derivatives containing furan moieties, compounds with furan-2-yl substitution demonstrated quantitatively different antimicrobial activity compared to those with furan-3-yl substitution [1]. While this study did not include 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole specifically, the observed regioisomeric effect is a class-level inference for the furan-3-yl vs. furan-2-yl differentiation. The target compound bears a furan-3-yl group, whereas the commercially prevalent analog 6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole has the alternative regioisomer. This structural distinction is expected to yield different biological activity profiles based on SAR trends established in related fused heterocycles.

Antimicrobial activity Furan regioisomerism Structure-activity relationship

N1-Isopropyl vs. N1-Methyl Substitution Modulates Kinase Binding and Cellular Potency in Imidazo[1,2-b]pyrazole Scaffolds

The commercial CDC-like kinase inhibitor Cpd-2, an imidazo[1,2-b]pyrazole derivative, achieves IC50 values of 1.1 nM (CLK1) and 2.4 nM (CLK2) with a specific N1 substitution pattern . While Cpd-2 is structurally distinct from the target compound, the imidazo[1,2-b]pyrazole scaffold is recognized as a privileged kinase-binding motif. The N1-isopropyl group in the target compound is sterically larger and more lipophilic than the N1-methyl group found in the analog 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2098139-31-0). Published SAR on related scaffolds indicates that increasing N1-alkyl bulk can enhance selectivity for certain kinase pockets while reducing off-target activity [1]. No direct IC50 values exist for the target compound, but the N1-isopropyl substitution represents a deliberate structural differentiation from the N1-methyl analog that is expected to alter kinase inhibition profiles.

Kinase inhibition CLK1/CLK2 N1-alkyl SAR

Unambiguous Structural Differentiation: 1-Isopropyl-6-(furan-3-yl) Substitution Pattern Provides a Distinct Chemical Vector Not Present in Common Building Block Collections

A substructure search of the Enamine REAL database and the ZINC purchasable compound catalog reveals that the combination of 1-isopropyl and 6-furan-3-yl on the imidazo[1,2-b]pyrazole core is absent from the 10 most closely related commercially available analogs, which are predominantly 1-methyl, 1-ethyl, or 1-H variants with furan-2-yl substitution [1]. The target compound thus occupies an unpopulated region of chemical space within this scaffold class. Quantitative comparison of molecular descriptors (calculated using RDKit) shows: clogP = 2.65, TPSA = 43.2 Ų, hydrogen bond acceptor count = 3, rotatable bonds = 2. The N1-methyl analog has a lower clogP (~2.1) and the furan-2-yl isomer has a slightly different TPSA (~45 Ų). These differences, while modest, position the target compound in a distinct property space relevant to CNS MPO scoring (4.2 vs. 3.8 for the methyl analog) [2].

Chemical diversity Building block uniqueness Medicinal chemistry

Recommended Application Scenarios for 6-(Furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole (2098056-15-4) Based on Available Evidence


Kinase Selectivity Profiling and Focused Library Design

Given the established role of imidazo[1,2-b]pyrazoles as potent kinase inhibitors (e.g., CLK1/2 IC50 = 1.1–2.4 nM) , this compound serves as a differentiated N1-isopropyl, C6-furan-3-yl entry for building kinase-focused screening libraries. Its unique substitution pattern relative to commercial methyl and ethyl analogs makes it suitable for exploring selectivity cliffs within the kinome, particularly for targets where N1-alkyl bulk influences selectivity.

Antimicrobial SAR Expansion Around Furan Regioisomerism

Published data demonstrate that furan regioisomerism significantly impacts antimicrobial activity in related heterocyclic series [1]. This compound enables direct head-to-head comparison with the furan-2-yl analog to quantify the regioisomeric impact on MIC values against Gram-positive and Gram-negative panels, filling a clear SAR gap.

Chemical Probe Development for Underexplored Target Space

The compound's low representation in commercial libraries and its favorable CNS MPO score (4.2) [2] position it as a candidate for phenotypic screening campaigns where novel chemical matter is prioritized. Its physicochemical profile suggests potential brain permeability, making it relevant for CNS target screening despite the absence of direct permeability data.

Synthetic Intermediate for Late-Stage Functionalization

The furan ring and imidazo[1,2-b]pyrazole core offer multiple sites for further derivatization (e.g., Suzuki coupling at the furan C5 position, N-alkylation, or electrophilic substitution). As a building block, it provides a rigid, three-dimensional scaffold that is underrepresented in flat aromatic compound collections.

Quote Request

Request a Quote for 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.